molecular formula C20H25N3O4S B14959790 4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B14959790
M. Wt: 403.5 g/mol
InChI Key: BKFZHKZGVYUUTD-UHFFFAOYSA-N
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Description

4-PENTANAMIDO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE: is an organic compound with the molecular formula C20H25N3O4S . This compound is known for its complex structure, which includes a benzamide core linked to a sulfamoylphenyl and pentanamido group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-PENTANAMIDO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine group under acidic conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a sulfamoyl group replaces a leaving group on the benzene ring.

    Attachment of the Pentanamido Group: The final step involves the attachment of the pentanamido group through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can occur at the amide bonds, converting them to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Studied for its potential use in the development of new industrial catalysts.

Mechanism of Action

The mechanism of action of 4-PENTANAMIDO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the substituents attached to the benzene ring and the amide groups.
  • Chemical Properties: The presence of different substituents can significantly alter the chemical reactivity and stability of these compounds.
  • Applications: Each compound may have unique applications based on its specific chemical properties and interactions with molecular targets.

4-PENTANAMIDO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE stands out due to its unique combination of functional groups, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C20H25N3O4S/c1-2-3-4-19(24)23-17-9-7-16(8-10-17)20(25)22-14-13-15-5-11-18(12-6-15)28(21,26)27/h5-12H,2-4,13-14H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChI Key

BKFZHKZGVYUUTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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